molecular formula C13H11N5O2 B10920912 N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10920912
M. Wt: 269.26 g/mol
InChI Key: ZQHXKLXAJYOFHS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazolopyrimidine core with a methoxyphenyl group and a carboxamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and leading to downstream effects on cellular processes. Additionally, it may interact with receptors such as CB2 and adenosine receptors, modulating their signaling pathways .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H11N5O2/c1-20-10-5-3-9(4-6-10)15-12(19)11-16-13-14-7-2-8-18(13)17-11/h2-8H,1H3,(H,15,19)

InChI Key

ZQHXKLXAJYOFHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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